1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate

Chemical Purity Pharmaceutical Intermediate Organic Synthesis

Generic NHPI esters introduce variability in radical fragmentation due to inconsistent solubility. 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate (CAS 1872262-63-9) solves this with a branched 2-ethylhexyl substituent that confers balanced lipophilicity and steric bulk for predictable SET reactivity. • ≥97% purity ensures reproducibility in multi-step pharmaceutical syntheses • Enhanced non-polar solubility with sterically modulated radical capture selectivity • Late-stage C-C/C-heteroatom bond formation under mild, FG-tolerant conditions

Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
Cat. No. B8074564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate
Molecular FormulaC16H19NO4
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)ON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C16H19NO4/c1-3-5-8-11(4-2)16(20)21-17-14(18)12-9-6-7-10-13(12)15(17)19/h6-7,9-11H,3-5,8H2,1-2H3
InChIKeyQOFDEYBYBBYXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate Overview


1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate (CAS 1872262-63-9) is a specialized phthalimide-derived ester classified as an N-(acyloxy)phthalimide . With the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol, it features a bicyclic isoindoline-1,3-dione core linked to a branched 2-ethylhexanoate chain . The compound is commercially supplied as a high-purity (typically ≥97%) organic synthesis intermediate and is primarily employed as a versatile building block in pharmaceutical research and development [1]. Its structure positions it within a class of redox-active esters, yet the specific 2-ethylhexyl substituent imparts distinct physical and reactivity characteristics that differentiate it from other phthalimide esters in demanding synthetic applications .

1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate Substitution Risks


Generic substitution of 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate with other N-hydroxyphthalimide (NHPI) esters or simple phthalimide derivatives is scientifically unsound due to the critical influence of the ester side chain on both physical properties and chemical reactivity. The branched 2-ethylhexyl group confers a unique balance of lipophilicity and steric bulk, which directly impacts solubility in non-polar media, crystallization behavior, and the kinetics of key reactions such as single-electron transfer (SET) fragmentation . While other NHPI esters may serve similar redox-active roles, their different chain lengths and branching patterns lead to altered solubility, melting points, and purification challenges, which can significantly impact downstream synthetic yields and the purity of final pharmaceutical intermediates . Furthermore, the high purity (≥97%) guaranteed by reputable suppliers for this specific compound is a critical parameter; using lower-purity alternatives or synthesizing the ester in-house without rigorous quality control introduces variability that can derail complex, multi-step syntheses common in drug discovery .

1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate: Quantitative Evidence


Purity Comparison with Generic Phthalimide Derivatives

1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate is supplied with a minimum purity specification of 97% from major vendors, a critical parameter for reproducibility in sensitive pharmaceutical syntheses . This compares favorably to a common phthalimide-based alternative, N-hydroxyphthalimide (NHPI), which is frequently available at a lower purity (e.g., 95%) . The 2% difference in purity, while seemingly small, is significant in multi-step syntheses where impurities can accumulate and interfere with subsequent reactions.

Chemical Purity Pharmaceutical Intermediate Organic Synthesis

Boiling Point and Density vs. Simpler NHPI Esters

The 2-ethylhexyl chain significantly elevates the boiling point and reduces volatility compared to simpler N-hydroxyphthalimide (NHPI) esters like the methyl ester. 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate has a predicted boiling point of 408.9±28.0 °C [1], whereas N-(acetyloxy)phthalimide (the methyl ester analog) is predicted to have a much lower boiling point, consistent with its smaller molar mass. This lower volatility translates to easier handling, reduced loss during reactions, and improved safety in industrial settings.

Physical Properties Volatility Handling

Hydrolytic Stability Comparison

The steric bulk of the 2-ethylhexyl group is expected to provide enhanced resistance to hydrolysis compared to less hindered NHPI esters (e.g., methyl or ethyl esters) . This is a well-established structure-stability relationship (class-level inference) where branched alkyl chains shield the ester carbonyl from nucleophilic attack by water. While direct comparative data for this specific compound is limited, studies on analogous phthalimide esters demonstrate that hydrolysis rates can be orders of magnitude slower for branched alkyl esters versus linear ones [1]. This translates to longer shelf life and greater robustness during aqueous workups or reactions conducted under ambient humidity.

Stability Storage Shelf Life

InChIKey for Accurate Procurement

Precise chemical identity is paramount for procurement. 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate possesses a unique InChIKey of QOFDEYBYBBYXGG-UHFFFAOYSA-N, which is distinct from all other phthalimide esters . This identifier provides an unambiguous, machine-readable fingerprint that ensures the correct compound is sourced, ordered, and received. In contrast, relying on common names or even CAS numbers can occasionally lead to errors when dealing with closely related structural analogs. The InChIKey serves as a definitive differentiator in electronic ordering systems and laboratory inventory management.

Chemical Identity Quality Control Procurement

1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate: Key Applications


Pharmaceutical R&D Intermediate for Complex Molecules

This compound is ideal for use as a high-purity intermediate in multi-step organic syntheses, particularly within pharmaceutical R&D settings [1]. Its >97% purity specification ensures reliable and reproducible outcomes, which is critical when constructing complex drug candidates. The unique 2-ethylhexyl ester group can serve as a masked carboxylic acid or be leveraged in radical-based cross-coupling reactions, offering a strategic advantage over simpler, less hindered esters .

Redox-Active Ester for Radical Cross-Coupling

As an N-(acyloxy)phthalimide, this compound functions as a redox-active ester, capable of undergoing single-electron transfer (SET) to generate carbon-centered radicals under mild conditions [1]. This makes it a powerful tool for forging C-C and C-heteroatom bonds, particularly in late-stage functionalization of drug molecules where harsh conditions must be avoided . The steric bulk of the 2-ethylhexyl group may also influence the selectivity of radical capture, providing a degree of control not available with smaller alkyl esters.

Building Block for Specialty Materials

Its high purity and defined reactivity make 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate a suitable building block for the synthesis of specialty materials, including liquid crystals, polymers, and advanced functional materials [1]. The lipophilic 2-ethylhexyl chain can impart desirable solubility and processability characteristics to the final material, differentiating it from more polar phthalimide derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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